molecular formula C11H17N3O2S B2483342 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 1234875-97-8

1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No.: B2483342
CAS No.: 1234875-97-8
M. Wt: 255.34
InChI Key: WIEXAYHKRVNPCV-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyethyl group and a tetrahydrobenzo[d]thiazolyl moiety

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydrobenzo[d]thiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The methoxyethyl group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea stands out due to its unique structural features and versatile applications. Similar compounds include:

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-16-7-6-12-10(15)14-11-13-8-4-2-3-5-9(8)17-11/h2-7H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEXAYHKRVNPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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